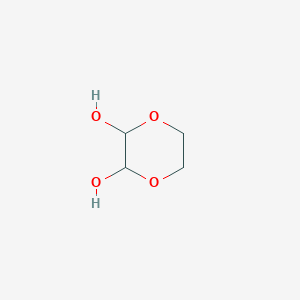

1,4-Dioxane-2,3-diol

Beschreibung

Contextualization within Dioxane Chemical Research

The study of 1,4-Dioxane-2,3-diol is a specialized area within the broader field of dioxane chemistry. Dioxanes are a class of heterocyclic ethers characterized by a six-membered ring containing two oxygen atoms. ontosight.ai The parent compound, 1,4-dioxane (B91453), was first synthesized in 1863 and is known primarily as a solvent and a stabilizer for chlorinated solvents like 1,1,1-trichloroethane. itrcweb.orgitrcweb.org Research into dioxane derivatives such as this compound explores how the addition of functional groups, in this case, hydroxyls, modifies the physical properties, reactivity, and potential applications of the core dioxane structure. These functionalized dioxanes are investigated as building blocks in organic synthesis and for their potential roles in biological systems. ontosight.airesearchgate.netcymitquimica.com

Historical Development of Academic Inquiry into Dioxane Diols

Academic inquiry into dioxane diols evolved from the foundational research on the parent 1,4-dioxane molecule. While 1,4-dioxane has been known since the 19th century, its large-scale industrial production and use, particularly in the mid-20th century, spurred deeper investigation into its chemical behavior, derivatives, and byproducts. itrcweb.orgitrcweb.orgnj.gov The use of 1,4-dioxane as a stabilizer for 1,1,1-TCA, which peaked in the 1980s, led to its widespread presence and a corresponding increase in scientific scrutiny. itrcweb.orgslenvironment.com This environment fostered research into related compounds, including hydroxylated derivatives like dioxane diols. The synthesis of such diols is often achieved through methods like the dimerization of 1,2-diol molecules or intramolecular cyclization, representing a key area of synthetic methodology development within dioxane chemistry. thieme-connect.de

Research Significance in Contemporary Organic and Biological Chemistry

In modern organic chemistry, this compound is recognized as a valuable synthetic intermediate. ontosight.aicymitquimica.com Its bifunctional nature, possessing both ether linkages and hydroxyl groups, allows it to participate in a variety of chemical transformations. The stereochemistry of the hydroxyl groups makes the compound particularly useful for stereospecific syntheses, where precise control over the three-dimensional arrangement of atoms is crucial. ontosight.ai

From a biological chemistry perspective, the compound is of interest for its potential interactions with biological systems. ontosight.ai Its structure allows it to potentially engage with enzymes as a substrate or inhibitor. ontosight.ai Derivatives of dioxane diols are explored for their roles in metabolic pathways and as scaffolds for the development of new biologically active molecules. For instance, some dioxane derivatives have been investigated for applications in pharmaceuticals and cosmetics. cymitquimica.com

Stereochemical Considerations in this compound Studies

A critical aspect of this compound research is its stereochemistry. The presence of two stereocenters at the C2 and C3 positions means the compound can exist as different stereoisomers, primarily the cis and trans diastereomers.

Cis-1,4-Dioxane-2,3-diol : In this isomer, the hydroxyl groups are positioned on the same side of the ring. ncats.io

The specific spatial arrangement of these hydroxyl groups affects how the molecule packs in a crystal lattice and how it interacts with other molecules, including solvents and biological receptors. Consequently, separating and characterizing these isomers is a fundamental step in studies involving this compound. The distinct properties of each stereoisomer underscore the importance of stereochemical control in the synthesis and application of this compound.

Data Tables

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₄ | ncats.ionih.govsigmaaldrich.com |

| Molecular Weight | 120.10 g/mol | ncats.ionih.govsigmaaldrich.com |

| CAS Number | 4845-50-5 (for trans-isomer) | nih.govsigmaaldrich.com |

| Appearance | Solid, Crystal, Powder | sigmaaldrich.comvwr.comtcichemicals.com |

| IUPAC Name | This compound | nih.govthermofisher.com |

Table 2: Spectroscopic and Analytical Data References

| Data Type | Instrument/Method | Reference(s) |

| ¹³C NMR | Jeol FX-60 | nih.gov |

| ¹H NMR | Spectrum available | chemicalbook.com |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center | nih.govspectrabase.com |

| FTIR Spectroscopy | Bruker IFS 85 (KBr-Pellet) | nih.gov |

| Raman Spectroscopy | Bruker MultiRAM Stand Alone FT-Raman | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dioxane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVACWCCJCZITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038824 | |

| Record name | 1,4-Dioxane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,4-Dioxane-2,3-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4845-50-5 | |

| Record name | 1,4-Dioxane-2,3-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4845-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane-2,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004845505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Dioxane-2,3-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dioxane-2,3-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dioxane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 1,4 Dioxane 2,3 Diol

Precursor-Based Synthetic Approaches

These methods involve the transformation of precursor molecules into the target 1,4-dioxane-2,3-diol structure through reactions such as controlled oxidation, hydrolysis, or the assembly of smaller building blocks.

The synthesis of this compound can be envisioned through the controlled oxidation of 1,4-dioxane (B91453). While direct oxidation to the 2,3-diol is challenging, related oxidations demonstrate the feasibility of this approach. For instance, the selective aerobic oxidation of 1,4-dioxane to 1,4-dioxan-2-ol (B3049868) has been successfully demonstrated using supported gold nanoparticles as a catalyst at low temperatures. lookchem.com Further oxidation of this intermediate could potentially yield the desired diol.

Another relevant strategy is the regioselective oxidation of chiral secondary 1,2-diols using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org This highlights that specific hydroxyl groups can be targeted, suggesting that a precursor with a pre-existing hydroxyl group could be selectively oxidized to introduce the second. Advanced oxidation processes, such as those involving Fenton's reagent (Fe(II) + H₂O₂) and UV light, are effective in degrading 1,4-dioxane, proceeding through hydroxylated intermediates. nih.gov Controlling these powerful reactions to stop at the diol stage is a significant synthetic challenge.

The formation of diols via the hydrolysis of ether linkages is a fundamental organic reaction. europa.eu For this compound, this could be achieved by the hydrolysis of a suitable precursor, such as a 2,3-dihalo-1,4-dioxane. The hydrolysis would proceed via nucleophilic substitution of the halogen atoms by water or hydroxide (B78521) ions. While specific literature for the hydrolysis to this compound is not abundant, the principle is well-established for other cyclic ethers and halo-ethers. europa.eutandfonline.com For example, the acid-catalyzed cleavage of ethers is a standard method to produce alcohols. europa.eu Similarly, the hydrolysis of 2,3-dichloro-1,4-naphthoquinone is known to occur under alkaline conditions. nih.gov This suggests that a similar di-halogenated dioxane precursor would be susceptible to hydrolysis to form the corresponding diol.

The most direct and widely recognized synthesis of this compound involves the reaction of glyoxal (B1671930) (CHOCHO) with ethylene (B1197577) glycol. researchgate.net In this reaction, the diol acts as a nucleophile, attacking the aldehyde groups of glyoxal to form a bis(hemiacetal). This cyclic structure is this compound. This compound is a stable, commercially available equivalent of glyoxal, often sold as the trans-isomer. sigmaaldrich.com The reaction is an equilibrium process, and for many applications, the exact nature of the species in solution (monomer, hydrate, or oligomer) is not critical. researchgate.net

Table 1: Summary of Precursor-Based Synthetic Approaches

| Method | Precursor(s) | Key Reagents/Conditions | Product | Reference(s) |

| Controlled Oxidation | 1,4-Dioxane | Gold Nanoparticles, O₂ | 1,4-Dioxan-2-ol (Intermediate) | lookchem.com |

| Hydrolysis | 2,3-Dihalo-1,4-Dioxane (Hypothetical) | H₂O, Acid or Base | This compound | europa.eunih.gov |

| Hemiacetalization | Glyoxal, Ethylene Glycol | Typically forms spontaneously | This compound | researchgate.netsigmaaldrich.com |

Hydrolysis Reactions of Cyclic Ether Precursors

Stereoselective and Enantioselective Synthesis of this compound

Controlling the stereochemistry—the precise 3D arrangement of the hydroxyl groups—is a critical aspect of synthesizing complex molecules. This includes controlling both the relative (cis vs. trans, diastereomers) and absolute (R vs. S, enantiomers) configurations.

The diastereoselectivity of the this compound synthesis is prominently controlled during the reaction of glyoxal with a vicinal diol. Research has shown that the stereochemistry of the starting diol dictates the stereochemical outcome. researchgate.net For example, the reaction of glyoxal with trans-1,2-cyclohexanediol (B13532) yields specific diastereomers of the resulting fused dioxane system. In contrast, using cis-1,2-cyclohexanediol (B155557) or the flexible ethylene glycol can lead to different isomeric products. researchgate.net This substrate-controlled diastereoselectivity is a powerful tool for synthesizing specific isomers of substituted 1,4-dioxanes. Tandem reactions, such as those integrating olefin cross-metathesis, hemiacetalization, and intramolecular oxa-Michael addition, have also been developed for the stereoselective synthesis of highly substituted syn-1,3-dioxane derivatives, demonstrating the high level of control achievable in cyclic ether formation. acs.org

Achieving enantioselectivity in the synthesis of chiral 1,4-dioxanes, including derivatives of this compound, is an advanced synthetic challenge. General strategies often rely on metal-catalyzed or organocatalytic asymmetric reactions. For instance, highly enantioselective methods have been developed for synthesizing chiral 1,4-benzodioxanes through palladium-catalyzed reactions using chiral phosphorus ligands. nih.gov Another innovative approach is the organocatalytic enantioselective desymmetrization of oxetanes to produce chiral 1,4-dioxanes with high efficiency and enantioselectivity. nih.gov

For this compound itself, an enantioselective synthesis would likely involve one of two main strategies:

Reaction with a chiral auxiliary: Reacting glyoxal with a chiral, enantiopure diol (derived from sources like tartaric acid) would lead to a diastereomeric mixture of dioxane-diols that could potentially be separated.

Catalytic asymmetric synthesis: Using a chiral catalyst to guide the reaction between glyoxal and an achiral diol like ethylene glycol to favor the formation of one enantiomer over the other.

Chiral ligands with a 1,4-dioxane backbone, derived from tartrates, have been synthesized and used effectively in asymmetric hydrogenation, indicating that the rigid dioxane structure is valuable in asymmetric catalysis. acs.org This suggests that the principles of asymmetric catalysis are well-suited for developing enantioselective routes to this compound class.

Table 2: Stereocontrol in 1,4-Dioxane Synthesis

| Approach | Strategy | Key Features | Example/Concept | Reference(s) |

| Diastereocontrol | Substrate Control | The stereochemistry of the precursor diol determines the relative stereochemistry of the product. | Reaction of glyoxal with cis- or trans-1,2-cyclohexanediol gives different diastereomers. | researchgate.net |

| Enantiocontrol | Organocatalysis | Desymmetrization of a meso or prochiral precursor using a chiral organocatalyst. | Enantioselective desymmetrization of oxetanes to form chiral 1,4-dioxanes. | nih.gov |

| Enantiocontrol | Metal Catalysis | A chiral ligand coordinates to a metal center to create a chiral environment for the reaction. | Palladium-catalyzed synthesis of chiral 1,4-benzodioxanes using chiral phosphine (B1218219) ligands. | nih.gov |

Diastereoisomeric Control in Reaction Pathways

Optimization of Large-Scale and Industrial Preparative Methods

While detailed literature on the industrial-scale optimization for the synthesis of this compound is not extensively documented, general principles of process optimization can be applied to its known laboratory synthesis. The primary goals for large-scale production include improving yield, reducing costs, ensuring safety and minimizing environmental impact.

A known laboratory-scale synthesis for this compound involves the reaction of glyoxal with ethylene glycol. thieme-connect.de Optimization of such a process for industrial application would typically involve a systematic study of various reaction parameters.

Key Optimization Parameters:

Catalyst Selection: Investigating different acid catalysts (e.g., sulfuric acid, solid acid catalysts like zeolites or ion-exchange resins) to enhance reaction rate and selectivity, while also considering catalyst reusability and cost. For instance, the use of solid acid catalysts like ZrO2/TiO2 has been shown to be effective in the synthesis of the parent 1,4-dioxane, offering benefits such as high conversion rates at lower temperatures and easier separation from the product mixture. mdpi.com

Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial. Industrial processes favor mild conditions to reduce energy consumption and minimize the formation of byproducts. google.com For example, a patented method for the synthesis of the related isomer, 1,4-dioxane-2,5-diol (B51511), emphasizes mild reaction temperatures (20-60 °C) to ensure safety and reduce costs. google.comresearchgate.net

Feedstock Purity and Source: The cost and availability of starting materials, such as glyoxal and ethylene glycol, are major considerations for industrial production. researchgate.net Using readily available commercial-grade materials is essential for economic viability. researchgate.net

Downstream Processing: Developing efficient methods for product isolation and purification is paramount. This includes exploring techniques like distillation, crystallization, and extraction to obtain the desired purity with minimal product loss.

A patent for the synthesis of 1,4-dioxane-2,5-diol highlights several of these optimization strategies, such as the use of inexpensive and readily available raw materials, a simple hydrolysis reaction, and a batch charging method to make the process suitable for large-scale industrial production. google.comresearchgate.net These principles would be directly applicable to the development of an industrial process for this compound.

Synthetic Strategies for this compound Derivatives

A variety of synthetic strategies have been developed for accessing derivatives of this compound, often involving the formation of the dioxane ring through cyclization reactions. These methods provide access to a wide range of substituted 1,4-dioxanes, which are valuable building blocks in medicinal chemistry. enamine.netresearchgate.net

Williamson Ether Synthesis Approach:

One common strategy is the Williamson ether synthesis, which involves the intramolecular cyclization of a diol precursor. A practicable synthesis for 2,3-disubstituted 1,4-dioxanes bearing a carbonyl functionality utilizes a reaction between α,β-unsaturated ketones and ethylene glycol in the presence of cesium carbonate as a base. researchgate.net This method is notable for creating functionalized dioxanes that were not previously accessible through this route. researchgate.net

Epoxide Ring-Opening and Cyclization:

A versatile and scalable approach for preparing 2,3-disubstituted 1,4-dioxane derivatives starts from readily available epoxides. enamine.net The key step is the ring-opening of the epoxide with an ethylene glycol mono-alkoxide salt (e.g., monolithium or monosodium salt), followed by cyclization of the resulting diol. enamine.netresearchgate.net This method has proven effective for the multigram preparation of novel functionalized 1,4-dioxanes. researchgate.net

Table 1: Synthesis of 2,3-Disubstituted 1,4-Dioxane Derivatives via Epoxide Ring-Opening

| Starting Epoxide | Base/Nucleophile | Cyclization Conditions | Product | Reference |

|---|---|---|---|---|

| Styrene Oxide | Ethylene glycol monosodium salt | Two-step cyclization | 2-Phenyl-1,4-dioxane | enamine.netresearchgate.net |

This table is illustrative and based on general methods described in the cited literature.

Brønsted Acid-Catalyzed Annulation of Oxetan-3-ols:

A novel, metal-free approach involves the reaction of 3-aryloxetan-3-ols with 1,2-diols, catalyzed by a Brønsted acid such as triflimide (HNTf₂). acs.org This reaction proceeds via an unusual annulation where the oxetanol acts as a 1,2-bis-electrophile. acs.org The process is highly efficient, diastereoselective, and generates water as the only byproduct, making it an environmentally friendly option. acs.org Optimization studies have shown that high yields (up to 96%) can be achieved by adjusting the equivalents of the diol nucleophile. acs.orgresearchgate.net

Table 2: Optimization of Brønsted Acid-Catalyzed Dioxane Synthesis

| Entry | Catalyst (mol %) | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Tf₂NH (5) | 80 | Dichloroethane | 94 | acs.orgresearchgate.net |

| 2 | TfOH (5) | 80 | Dichloroethane | 78 | researchgate.net |

| 3 | p-TsOH (5) | 80 | Dichloroethane | <5 | researchgate.net |

Data derived from selected optimization studies for the formation of a 1,4-dioxane derivative from an oxetanol and ethylene glycol. researchgate.net

Synthesis from Diones:

Derivatives can also be prepared from diketones. For example, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane was synthesized in 95% yield from biacetyl and ethylene glycol using camphorsulfonic acid as a catalyst. rsc.org This derivative serves as a stable precursor for 2,3-dimethylene-1,4-dioxane, a reactive diene used in [4+2] cycloaddition reactions to create complex cyclohexene (B86901) derivatives. rsc.org The synthesis was successfully performed on a 19.4-gram scale, demonstrating its potential for larger-scale applications. rsc.org

These varied synthetic strategies highlight the adaptability of chemical methods to produce a wide array of this compound derivatives, enabling the generation of diverse molecular scaffolds for further chemical and biological investigation.

Chemical Reactivity and Mechanistic Investigations of 1,4 Dioxane 2,3 Diol

Reactions Involving Vicinal Hydroxyl Functionalities

The two adjacent hydroxyl groups are the primary sites of reactivity in 1,4-Dioxane-2,3-diol, undergoing a variety of transformations typical of vicinal diols, including condensation, etherification, esterification, and oxidation. cymitquimica.com

The vicinal diol moiety of this compound allows it to act as a synthon for glyoxal (B1671930) in condensation reactions. This is particularly useful for synthesizing various carbo- and heterocyclic systems. thieme-connect.de For instance, it can react with amino compounds to form larger, more complex structures. In one notable application, trans-1,4-dioxane-2,3-diol served as an effective glyoxal source in the condensation reaction with an alkylated aniline (B41778) derivative, significantly improving the yield of the resulting diimine compared to using aqueous glyoxal directly. taylorandfrancis.com

The compound itself is synthesized via a condensation reaction. The reaction of ethylene (B1197577) glycol with a 40% aqueous solution of glyoxal in refluxing benzene (B151609) yields this compound. thieme-connect.de This process represents the dimerization of glyoxal with ethylene glycol. Similarly, reactions of glyoxal with amino alcohols can lead to the formation of bis(morpholine)-fused 1,4-dioxanes. thieme-connect.de The diol can also participate in cyclization reactions to form fused ring systems. For example, the reaction between a 1,2-diol and a 1,2-dicarbonyl compound, such as butane-2,3-dione and ethylene glycol, can produce bicyclic compounds containing two fused 1,4-dioxane (B91453) rings. thieme-connect.de

Table 1: Condensation Reactions Involving this compound and its Precursors

| Reactants | Reagents/Conditions | Product | Finding | Reference |

|---|---|---|---|---|

| Ethylene glycol, Glyoxal | Benzene, reflux | This compound | Synthesis of the title compound in 45% yield. | thieme-connect.de |

| Alkylated aniline derivative, trans-1,4-Dioxane-2,3-diol | Toluene/ethanol mixture | Diimine derivative | Serves as a stable, high-yielding glyoxal source for imine formation. | taylorandfrancis.com |

The hydroxyl groups of this compound can be readily converted into ethers and esters, a common pathway for functionalizing diols. cymitquimica.com The etherification has been demonstrated by the reaction of this compound with propan-2-ol in the presence of sulfuric acid, which yields 2,3-diisopropoxy-1,4-dioxane. thieme-connect.de This transformation highlights the accessibility of the hydroxyl groups for substitution reactions under acidic conditions.

While specific examples of esterification starting directly from this compound are not detailed in the provided research, the general reactivity of diols suggests that esterification with acyl chlorides or carboxylic anhydrides under standard conditions would be a feasible and straightforward transformation. Such reactions would produce the corresponding mono- or di-esters, further expanding the synthetic utility of this scaffold.

The oxidation of the vicinal diol in this compound leads to cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons. This is a characteristic reaction of 1,2-diols. Oxidizing agents like sodium periodate (B1199274) (NaIO₄) or periodic acid (HIO₄) are known to cleave vicinal diols to yield two aldehyde or ketone groups. asccollegekolhar.in In the case of this compound, such an oxidation would be expected to break the C2-C3 bond, leading to the formation of a linear diether dialdehyde. A similar glycol cleavage was observed when a steroidal 2β,3β-cis-diol was treated with lead tetraacetate and iodine, resulting in a dialdehyde. rsc.org

Other oxidizing agents can selectively oxidize the hydroxyl groups without cleaving the C-C bond. For example, supported gold nanoparticles have been shown to be an efficient catalyst for the aerobic oxidation of 1,4-dioxane to 1,4-dioxan-2-ol (B3049868). lookchem.com Reagents like 2-Iodoxybenzoic acid (IBX) or (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) are commonly used for the selective oxidation of primary and secondary alcohols and could potentially convert the diol to a diketone or a hydroxy-ketone. asccollegekolhar.in

Table 2: Representative Oxidation Reactions of Vicinal Diols

| Substrate | Reagent | Product Type | Mechanism/Finding | Reference |

|---|---|---|---|---|

| Vicinal Diol | Sodium Periodate (NaIO₄) | Two Aldehyde/Ketone groups | Oxidative cleavage of the C-C bond between the diol carbons. | asccollegekolhar.in |

| 2β,3β-cis-diol (steroidal) | Lead tetraacetate, Iodine | Dialdehyde | Glycol cleavage under oxidative conditions. | rsc.org |

Specific reduction transformations targeting the diol functionality of this compound are less commonly documented. The reduction of a diol is generally a challenging transformation. However, catalytic hydrogenation of related cyclic imides using specific ruthenium complexes has been shown to produce diols. nih.gov

Etherification and Esterification Pathways

Reactivity of the 1,4-Dioxane Ring System

The 1,4-dioxane ring is a saturated ether, generally considered stable under many reaction conditions. acs.orgfishersci.at However, under specific catalytic or acidic conditions, it can undergo ring-opening or functionalization.

The 1,4-dioxane ring system can be cleaved under certain conditions. For instance, the acid-catalyzed ring-opening of 1,3-dioxanes is a known method to produce 1,3-diols. researchgate.net By analogy, strong acidic conditions could potentially lead to the ring-opening of this compound. The mechanism would likely involve protonation of one of the ring oxygen atoms, followed by nucleophilic attack, leading to a linear ethylene glycol derivative. Ring-opening polymerization of related 1,4-dioxane-2,5-diones is another example of the dioxane ring's susceptibility to cleavage, which proceeds to form polymers like polyglycolic acid (PGA). google.com

While reactions often target the hydroxyl groups, the C-H bonds of the dioxane core can also be functionalized. Modern synthetic methods have enabled the direct C-H functionalization of saturated heterocyclic rings. Palladium-catalyzed distal C(sp²)–H functionalization has been demonstrated using 1,4-dioxane as a solvent, indicating the ring's stability to these catalytic systems while also suggesting potential for its own functionalization. rsc.org Other metal-catalyzed C-H activation strategies could potentially introduce substituents onto the carbon backbone of the this compound molecule. For example, copper-catalyzed C-H arylation has been used on 1,2,4-triazole (B32235) rings in dioxane solvent, and similar strategies could be adapted. rsc.org The synthesis of various substituted 1,4-dioxanes often proceeds through the ring-opening of epoxides with a diol followed by cyclization, a versatile strategy that allows for the introduction of a wide range of functional groups onto the dioxane core from the outset. acs.orgthieme-connect.comenamine.netresearchgate.net

Ring-Opening Reactions and Derived Products

Mechanistic Elucidation of Key Chemical Transformations

The core of this compound's reactivity lies in transformations involving the acetal (B89532) group. These reactions are typically acid-catalyzed, proceeding through stabilized oxocarbenium ion intermediates.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, this compound undergoes hydrolysis to yield its constituent parts: glyoxal and ethylene glycol. The mechanism is a classic example of acetal cleavage.

Protonation: A lone pair on one of the ether oxygen atoms is protonated by an acid catalyst, converting the ether into a good leaving group (an alcohol).

Ring Opening: The C-O bond of the protonated ether cleaves, and the lone pair from the adjacent ether oxygen assists in forming a resonance-stabilized oxocarbenium ion. This step opens the dioxane ring, forming a hemiacetal intermediate derived from ethylene glycol.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbonyl carbon of the protonated glyoxal moiety.

Deprotonation and Hemiacetal Cleavage: Subsequent proton transfers and cleavage of the remaining hemiacetal linkage release ethylene glycol and glyoxal.

This reversible process is fundamental to the chemistry of cyclic acetals and is often the first step in derivatization or transformation. organic-chemistry.org

Acid-Catalyzed Transacetalization: A key synthetic transformation for this compound is transacetalization, where the ethylene glycol portion of the acetal is exchanged for another diol or alcohol. This reaction allows for the synthesis of different acetals and ketals under acid catalysis. researchgate.net The mechanism is analogous to hydrolysis but involves an alcohol as the nucleophile instead of water.

Protonation and Ring Opening: Similar to hydrolysis, the reaction is initiated by acid-catalyzed protonation of a ring oxygen, followed by ring-opening to generate an oxocarbenium ion intermediate.

Nucleophilic Attack by Alcohol: An external alcohol molecule (R-OH) attacks the electrophilic carbon of the oxocarbenium ion.

Proton Transfer: A proton is lost from the attacking alcohol, forming a new hemiacetal intermediate.

Ring Closure/Exchange: Depending on the nature of the attacking alcohol (e.g., if it is another diol), subsequent intramolecular or intermolecular steps can lead to the formation of a new cyclic or acyclic acetal, with the displacement of ethylene glycol. Studies on related 1,3-dioxanes show this process occurs via ring-opening and ring-reforming steps. psu.edu

Interactions with Nucleophilic and Electrophilic Reagents

The dual functionality of this compound allows it to react with a wide range of both nucleophilic and electrophilic species.

Interactions with Nucleophiles: The electrophilic sites of this compound are the acetal carbons (C-2 and C-3). Under acidic conditions, these positions are susceptible to attack by nucleophiles. The most common reaction is the aforementioned transacetalization with alcohols. For instance, reacting this compound with an excess of another alcohol, such as isopropanol, in the presence of an acid catalyst would lead to the formation of 2,3-diisopropoxy-1,4-dioxane. The stability of cyclic acetals means they are generally resistant to attack by nucleophiles under neutral or basic conditions. organic-chemistry.org

Interactions with Electrophiles: The nucleophilic sites are the oxygen atoms of the hydroxyl groups and the ether linkages. The hydroxyl groups react readily with a variety of electrophiles in standard alcohol derivatization reactions.

Esterification: The diol can be acylated using acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding diester.

Etherification: The hydroxyl groups can be converted into ethers, for example, through a Williamson ether synthesis by first treating with a strong base (e.g., NaH) to form the dialkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide).

Reaction with Strong Electrophiles: The ether oxygens, being Lewis basic, can react with powerful electrophiles. Gas-phase studies on the related 1,3-dioxane (B1201747) have shown it undergoes transacetalization with electrophilic acylium ions. psu.edu This suggests the ring oxygens of this compound could be targeted by sufficiently strong electrophiles, leading to ring-opening reactions.

The following table summarizes some key chemical transformations of this compound.

| Reaction Type | Reagent(s) | Product Type | Mechanistic Notes |

| Hydrolysis | H₃O⁺ | Glyoxal + Ethylene Glycol | Acid-catalyzed acetal cleavage. organic-chemistry.org |

| Transacetalization | R-OH, H⁺ | 2,3-Dialkoxy-1,4-dioxane | Acid-catalyzed exchange of the glycol component. researchgate.netpsu.edu |

| Esterification | Acyl Chloride (RCOCl), Pyridine | 1,4-Dioxane-2,3-diyl diester | Nucleophilic attack by the hydroxyl groups on the electrophilic acyl carbon. |

| Etherification | 1. NaH2. Alkyl Halide (R-X) | 2,3-Dialkoxy-1,4-dioxane | Formation of a dialkoxide followed by Sₙ2 reaction. |

| Oxidation | Mild Oxidizing Agent (e.g., PCC) | 1,4-Dioxane-2,3-dione | Oxidation of the secondary alcohol groups. |

Theoretical and Computational Chemistry Studies on 1,4 Dioxane 2,3 Diol

Conformational Analysis and Isomerism of the Dioxane Ring

The 1,4-dioxane (B91453) ring is not planar and can adopt several conformations. The presence of hydroxyl groups at the 2 and 3 positions introduces stereoisomerism, further diversifying the possible structures of 1,4-dioxane-2,3-diol.

Like cyclohexane, the 1,4-dioxane ring can exist in chair and boat conformations. atamankimya.com The chair conformation is generally the most stable for the parent 1,4-dioxane molecule. atamankimya.comresearchgate.net However, the molecule is flexible, and the boat conformation can be adopted, particularly in the presence of interactions like metal cation chelation. atamankimya.com Theoretical calculations on 1,4-dioxane have shown that the equilibrium is almost entirely shifted toward the chair conformer, with the population of twist-boat conformers being very low. researchgate.net For substituted dioxanes, such as 3-(2-Fluorophenyl)-1,4-dioxane-2-carboxylic acid, the chair conformation is also preferred, with bulky substituents typically occupying equatorial positions to minimize steric hindrance.

The addition of two hydroxyl groups to the 1,4-dioxane ring at positions 2 and 3 creates two chiral centers. This gives rise to different stereoisomers, including cis and trans diastereomers, and their respective enantiomers.

Computational studies, often employing Density Functional Theory (DFT), are crucial for determining the relative stabilities of these stereoisomers. For instance, studies on the addition of azoles to glyoxal (B1671930), which can form 1,2-disubstituted ethane-1,2-diols, have utilized DFT calculations (B3LYP/6-31G*) to determine the relative stabilities of the resulting meso and d,l diastereoisomers. arkat-usa.org Similar computational approaches can be applied to this compound to predict the most stable arrangement of the hydroxyl groups (axial vs. equatorial) in the preferred chair conformation. The trans isomer, with both hydroxyl groups in equatorial positions, is generally expected to be more stable than the cis isomer, which would have one axial and one equatorial hydroxyl group, leading to greater steric strain.

| Isomer | Diastereomer | OH Group Orientations (in Chair Form) | Expected Relative Stability |

| trans-1,4-Dioxane-2,3-diol | (R,R) and (S,S) | Diequatorial | Higher |

| cis-1,4-Dioxane-2,3-diol | (R,S) - meso | Axial-Equatorial | Lower |

This table presents a qualitative prediction of relative stabilities based on general principles of stereochemistry in cyclic systems.

Evaluation of Chair and Boat Conformations

Electronic Structure and Bonding Characterization

The electronic structure of this compound is characterized by the presence of ether linkages and hydroxyl groups. The oxygen atoms in the ring and the hydroxyl groups possess lone pairs of electrons, making them hydrogen bond acceptors. chemexper.com The hydroxyl groups can also act as hydrogen bond donors. chemexper.com

Computational methods can provide detailed information about the molecule's charge distribution, dipole moment, and molecular orbitals. For the parent 1,4-dioxane, the chair and 1,4-twist-boat conformers have a zero dipole moment due to their symmetry, while the 2,5-twist-boat conformer has a calculated dipole moment. researchgate.net The introduction of the diol functionality in this compound breaks this symmetry, resulting in a net dipole moment for all conformations. Analysis of the electronic structure helps in understanding the molecule's reactivity and its interactions with other molecules.

Molecular Dynamics Simulations and Conformational Transitions

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in aqueous solution or as a pure liquid. researchgate.net These simulations model the movement of atoms over time, providing insights into conformational transitions and the flexibility of the dioxane ring. researchgate.net

For the parent 1,4-dioxane, MD simulations have been employed to study its conformational equilibrium in the gas phase, pure liquid, and in water. researchgate.net Such studies can reveal the energy barriers between different conformations (e.g., chair to boat) and the frequency of these transitions. For this compound, MD simulations could elucidate how the hydroxyl groups and their interactions with solvent molecules influence the conformational preferences and dynamics of the ring.

Intermolecular Interactions and Hydrogen Bonding Networks

The hydroxyl groups of this compound are capable of forming strong intermolecular hydrogen bonds. arkat-usa.org These interactions are critical in determining the physical properties of the compound, such as its melting point and solubility. In the solid state, these hydrogen bonds can lead to the formation of extensive supramolecular networks. researchgate.net

Computational studies can model these hydrogen bonding networks. For example, studies on related diols have shown how intramolecular and intermolecular hydrogen bonds influence the conformation and stability of the molecule. arkat-usa.org In solution, this compound can form hydrogen bonds with solvent molecules. The ether oxygens of the dioxane ring can also act as hydrogen bond acceptors. niscpr.res.in The interplay of these different hydrogen bonding possibilities can be investigated using computational methods to understand the solvation structure and the thermodynamics of mixing with other liquids. niscpr.res.inresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry can predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule.

NMR Spectroscopy: The chemical shifts and coupling constants in Nuclear Magnetic Resonance (NMR) spectra are sensitive to the electronic environment and spatial arrangement of atoms. Theoretical calculations can predict ¹H and ¹³C NMR spectra for different isomers and conformers of this compound. chemicalbook.com This can aid in the assignment of experimental spectra and in determining the predominant conformation in solution. For example, the predicted ¹H NMR spectrum for this compound shows distinct signals for the protons on the carbon atoms bearing the hydroxyl groups and those on the other carbons of the ring. chemicalbook.com

| Predicted ¹H NMR Data (in DMSO-d6) | |

| Signal | ppm |

| A | 6.48 |

| B | 4.320 |

| C¹ | 3.818 |

| D¹ | 3.41 |

| ¹Signal D is noted to be overlapped by the H₂O signal at 3.4 ppm. chemicalbook.com |

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. chemicalbook.com The frequencies of these vibrations are characteristic of specific functional groups. Theoretical calculations can predict the IR spectrum, showing characteristic peaks for O-H stretching (from the hydroxyl groups) and C-O stretching (from the ether linkages and alcohols). docbrown.info These predictions can be compared with experimental IR spectra to identify the compound and gain insights into hydrogen bonding, as the frequency of the O-H stretch is sensitive to such interactions.

| Spectroscopic Data Source | Type of Spectrum |

| ChemicalBook chemicalbook.com | ¹H NMR |

| ChemicalBook chemicalbook.com | IR |

| PubChem nih.gov | ¹³C NMR, GC-MS, FTIR, Raman |

Advanced Analytical Techniques for Characterization and Detection of 1,4 Dioxane 2,3 Diol

Mass Spectrometry (MS) Applications for Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the structural analysis of 1,4-Dioxane-2,3-diol, providing information on its molecular weight and fragmentation behavior, which helps to confirm its chemical structure.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the theoretical exact mass can be calculated from the masses of its constituent atoms (C, H, O). This precise mass measurement is a powerful tool for confirming the compound's identity and distinguishing it from isomers or other compounds with the same nominal mass. While specific experimental HRMS data for this compound is not widely published, the principle remains a critical step in its definitive characterization.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈O₄ | thermofisher.comnih.gov |

| Nominal Mass | 120 g/mol | thermofisher.comnih.gov |

| Calculated Exact Mass | 120.04225873 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS), often involving Collision-Induced Dissociation (CID), is used to fragment a selected precursor ion (in this case, the molecular ion of this compound) and analyze the resulting fragment ions. This fragmentation pattern provides a structural fingerprint of the molecule.

Electron Ionization (EI) mass spectra of this compound show several characteristic fragment ions. aip.org The fragmentation process typically involves cleavage of the dioxane ring and loss of small neutral molecules. Analysis of the EI-MS data reveals key fragments that help to piece together the structure. nih.govaip.org A plausible fragmentation pathway involves initial ring-opening followed by C-C bond cleavages.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Plausible Origin |

|---|---|---|

| 73 | [C₃H₅O₂]⁺ | Loss of a -CH₂OH group from the ring. |

| 61 | [C₂H₅O₂]⁺ or [HOCH=CHOH]⁺ | Cleavage of the C-C bond between the hydroxyl-bearing carbons followed by hydrogen rearrangement. This is a diagnostically important ion for polyols. aip.org |

| 45 | [CHO₂]⁺ or [C₂H₅O]⁺ | Further fragmentation of larger ions, possibly from cleavage of the ether linkages. |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in the molecule. researchgate.net

In ¹H NMR, the signals for the protons on the diol ring provide information about their chemical environment and proximity to other protons. The chemical shifts and spin-spin coupling patterns are used to confirm the arrangement of the -CH₂- and -CH(OH)- groups. The ¹³C NMR spectrum reveals the number of unique carbon environments. researchgate.netkisti.re.kr Studies on the reaction of glyoxal (B1671930) with diols confirm that ¹³C NMR is crucial for establishing the resulting this compound structure. researchgate.netkisti.re.kr The chemical shifts of the carbons bearing the hydroxyl groups (C2, C3) and the carbons of the ethylene (B1197577) glycol bridge (C5, C6) are distinct and confirm the cyclic hemiacetal structure. docbrown.inforesearchgate.net

| Nucleus | Assignment | Reported Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | -OH | 6.48 | chemicalbook.com |

| -CH(OH) | 4.320 | chemicalbook.com | |

| -O-CH₂-CH₂-O- | 3.818 and 3.41 | chemicalbook.com | |

| ¹³C NMR | -CH(OH) | ~93-95 | researchgate.netkisti.re.kr |

| -O-CH₂-CH₂-O- | ~64-67 | docbrown.inforesearchgate.net |

¹H and ¹³C NMR for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

For this compound, ¹H NMR spectroscopy reveals the disposition of protons in the molecule. In a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), the spectrum displays distinct signals corresponding to the different types of protons. chemicalbook.com The hydroxyl (-OH) protons typically appear as a broad signal due to chemical exchange, while the methine (CH) and methylene (B1212753) (CH₂) protons on the dioxane ring exhibit specific chemical shifts and coupling patterns that inform on their spatial relationships. For instance, a ¹H NMR spectrum recorded at 400 MHz in DMSO-d₆ shows signals around 6.48 ppm, 4.32 ppm, and 3.82-3.41 ppm. chemicalbook.com The signal at 3.4 ppm can be overlapped by the residual water signal in the solvent. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Due to the molecule's symmetry and the presence of electron-withdrawing oxygen atoms, the carbon atoms of the this compound ring are chemically distinct. The carbons bearing the hydroxyl groups (C-2 and C-3) are significantly deshielded and appear at a different chemical shift compared to the methylene carbons (C-5 and C-6) of the dioxane ether linkage. In studies of related adducts, the ¹³C NMR signals for the core ethane-1,2-diol fragment within the dioxane structure have been analyzed to confirm the formation of the bis-adduct. researchgate.net The high symmetry of the parent 1,4-dioxane (B91453) molecule results in a single ¹³C NMR chemical shift, highlighting the impact of the hydroxyl substitutions in this compound on the carbon environments. docbrown.info

Table 1: Representative NMR Spectral Data for this compound

| Nucleus | Technique | Solvent | Chemical Shift (δ) in ppm | Signal Assignment | Reference |

| ¹H | 400 MHz NMR | DMSO-d₆ | 6.48 | -OH | chemicalbook.com |

| ¹H | 400 MHz NMR | DMSO-d₆ | 4.32 | -CH- | chemicalbook.com |

| ¹H | 400 MHz NMR | DMSO-d₆ | 3.818 | -CH₂- | chemicalbook.com |

| ¹H | 400 MHz NMR | DMSO-d₆ | 3.41 | -CH₂- (Overlapped with H₂O) | chemicalbook.com |

| ¹³C | 126 MHz NMR | D₂O | 78.6, 76.2, 73.0, 66.6, 64.3, 60.1, 46.3, 34.6 | Ring carbons (in a derivative) | rsc.org |

Advanced 2D NMR Techniques for Connectivity Mapping

While 1D NMR provides information about the chemical environments, two-dimensional (2D) NMR experiments are essential for unambiguously mapping the atomic connectivity within the this compound molecule. These techniques correlate signals from different nuclei, providing a "molecular fingerprint."

COSY (Correlation Spectroscopy): This homonuclear technique correlates ¹H nuclei that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks between the proton on C-2 and the proton on C-3, as well as between the protons on the C-5 and C-6 methylene groups and their geminal and vicinal neighbors. This allows for the tracing of the proton network throughout the ring structure. A COSY spectrum has been used to identify the structure of the related isomer, 1,4-Dioxane-2,5-diol (B51511). np-mrd.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. An HSQC spectrum of this compound would show distinct correlation peaks linking the ¹H signals of the C-2 and C-3 methines to their corresponding ¹³C signals, and the ¹H signals of the C-5 and C-6 methylenes to their respective carbon signals.

Together, these advanced NMR methods provide irrefutable evidence for the structure of this compound, complementing the data from 1D NMR. acs.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. They provide valuable information about the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is characterized by specific absorption bands that confirm its key functional groups. chemicalbook.com A prominent, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, with the broadening indicative of hydrogen bonding. researchgate.net Strong bands in the 1000-1200 cm⁻¹ region are attributable to the C-O stretching vibrations of the ether linkages and the alcohol functionalities. The C-H stretching vibrations of the ring's CH and CH₂ groups typically appear in the 2850-3000 cm⁻¹ range. Commercial specifications for this compound often require that its IR spectrum conforms to a standard, confirming its identity and purity. thermofisher.comthermofisher.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. For this compound, the symmetric vibrations of the dioxane ring are often more prominent in the Raman spectrum. The C-C and C-O ring breathing modes would be expected to produce characteristic signals. researchgate.net The Raman spectrum of the parent 1,4-dioxane shows strong bands related to its ring vibrations, which would be modified in this compound by the presence of the hydroxyl groups. chemicalbook.comias.ac.in FT-Raman data is available for this compound in spectral databases. nih.gov

Table 2: Key Vibrational Bands for this compound

| Vibrational Mode | Spectroscopy Type | Typical Wavenumber (cm⁻¹) | Functional Group Assignment |

| O-H Stretch | IR | 3200 - 3600 (Broad) | Hydroxyl group (-OH) |

| C-H Stretch | IR / Raman | 2850 - 3000 | Methylene and Methine C-H |

| C-O Stretch | IR / Raman | 1000 - 1200 | Ether and Alcohol C-O |

Dielectric Relaxation Spectroscopy for Solution-Phase Studies

Dielectric Relaxation Spectroscopy (DRS) is a powerful technique for investigating the molecular dynamics and intermolecular interactions of polar molecules in solution. It measures the response of a material to an external oscillating electric field over a wide range of frequencies. For a molecule like this compound, which possesses a significant dipole moment and hydrogen-bonding capabilities, DRS provides unique insights into its solution-phase behavior.

While specific DRS studies on this compound are not widely published, extensive research on similar diols (like 1,2-propanediol, 1,3-propanediol, and butanediols) in 1,4-dioxane solution provides a strong basis for understanding its expected behavior. lmaleidykla.ltias.ac.inijsrst.comresearchgate.net These studies use Time Domain Reflectometry (TDR), a method that covers a broad frequency range (MHz to GHz). researchgate.net

The key parameters obtained from DRS are:

Static Dielectric Constant (ε₀): This value relates to the average dipole alignment with the field and provides information on the extent of intermolecular hydrogen bonding. The formation of hydrogen-bonded networks can significantly influence this parameter.

Relaxation Time (τ): This represents the characteristic time it takes for the molecular dipoles to reorient themselves after the removal of the electric field. It is directly related to the size of the rotating molecular entity and the viscosity of the medium. For diols, the relaxation time is often influenced by the dynamics of breaking and reforming hydrogen bonds.

In a solution-phase study of this compound, DRS could be used to explore how the molecule self-associates via intermolecular hydrogen bonds between its two hydroxyl groups and how it interacts with solvent molecules. By analyzing the dielectric parameters at different concentrations and temperatures, one could elucidate the nature and strength of these hydrogen-bonded structures and the dynamics of molecular reorientation. ias.ac.inresearchgate.net

Applications of 1,4 Dioxane 2,3 Diol in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

1,4-Dioxane-2,3-diol is recognized as a valuable building block in organic synthesis. researchgate.netscispace.commit.eduscribd.com It is a commercially available and convenient laboratory reagent that often serves as a synthetic equivalent for glyoxal (B1671930), participating in reactions to construct a variety of molecular frameworks. researchgate.netmit.eduscribd.comgoogle.com The reaction of ethylene (B1197577) glycol with a 40% aqueous glyoxal solution in benzene (B151609) yields this compound, highlighting a practical synthesis route to this important intermediate. google.com

Precursor for the Synthesis of Diverse Heterocyclic Compounds

A primary application of this compound is in the synthesis of heterocyclic compounds. scispace.commit.eduscribd.comgoogle.com It is particularly noted as a key intermediate for building various carbo- and heterocyclic systems. google.com Its reaction with urea, for example, leads to the formation of 4,5-dihydroxy-2-imidazolidinone, a precursor to wrinkle-resistant treatments for textiles. researchgate.netscribd.com The compound is a well-established precursor for imidazoles and other nitrogen-containing heterocycles. researchgate.netscispace.commit.eduscribd.comgoogle.com Research has identified several downstream products that can be synthesized from this diol, underscoring its role as a foundational molecule for a range of heterocyclic structures. acs.org

| Downstream Product Class | Specific Examples | CAS Number |

|---|---|---|

| Quinoxalines | Quinoxaline | 91-19-0 acs.org |

| Benzo[g]quinoxaline | 260-50-4 acs.org | |

| Pteridines | Pteridine, 4-(methylthio)- | 6966-78-5 acs.org |

| Pyridopyrazines | Pyrido[2,3-b]pyrazine, 2-chloro-5,6,7,8-tetrahydro- | 322-46-3 acs.org |

| Pyridines | 2-chloro-5-pyridinyl-boronic acid | 93297-75-7 acs.org |

| Imidazolidinones | 4,5-Dihydroxy-2-imidazolidinone | researchgate.netscribd.com |

Intermediate in the Formation of Complex Organic Architectures

Beyond simple heterocycles, this compound is instrumental in constructing more complex molecular architectures. archive.org Its utility has been demonstrated in the multigram preparation of novel 2,2-disubstituted and 2,2,3-trisubstituted 1,4-dioxane-derived building blocks, which are themselves advanced intermediates for medicinal chemistry. A notable example includes the stereospecific synthesis of (R)- and (S)-spirobi-1,4-dioxane, complex spirocyclic systems, starting from derivatives of D-fructose where the diol is a key structural motif. The synthesis of these spirobicycles showcases the compound's role in creating intricate three-dimensional structures.

Utilization in Stereospecific Chemical Syntheses

The distinct stereochemistry of this compound makes it a valuable tool for stereospecific chemical reactions. The trans-configuration of its hydroxyl groups influences its reactivity and allows for controlled spatial arrangement in synthetic products. This property is exploited in the synthesis of chiral molecules. For instance, a convergent and stereoselective synthesis of chiral cyclopentyl and cyclohexylamine (B46788) derivatives of the nucleoside Q precursor (PreQ₀) has been developed. This pathway allows for the efficient preparation of analogues with specific three-dimensional character, including chiral cyclopentane-1,2-diol and -1,2,3-triol derivatives. Another significant application is the stereospecific synthesis of both (R)- and (S)-isomers of spirobi-1,4-dioxane, achieved through reaction sequences that leverage the stereochemistry of the starting materials.

Applications in Polymer Chemistry and Cross-linking Formulations

In materials science, this compound is significant due to its function as a stable equivalent of glyoxal, a widely used cross-linking agent. researchgate.netscispace.commit.eduscribd.comgoogle.com This relationship allows for its use in various polymer formulations to modify material properties.

Development of Polyurethane Structures

Recent research has demonstrated the direct application of this compound (D23D) as a chain extender in the synthesis of novel polyether-polyurethanes. researchgate.net In a two-stage polyaddition process, a prepolymer is first formed by reacting poly(tetramethylene ether) glycol (PTMEG) with 1,6-hexamethylene diisocyanate (HDI). researchgate.net This prepolymer is then reacted with this compound as the chain extender to create the final polyurethane structure. researchgate.net The incorporation of this dioxane derivative into the hard segment of the polyurethane is intended to influence the final properties and environmental degradation profile of the material. researchgate.net The composition of these synthesized polyurethanes can be varied to study the effect of the hard segment structure on the material's characteristics. researchgate.net

researchgate.net| Polymer Code | Soft Segment (SS) | Diisocyanate | Chain Extender (CE) | Molar Ratio (SS:Diisocyanate:CE) |

|---|---|---|---|---|

| PU-D23D-1 | PTMEG 2000 | HDI | This compound | 1 : 2 : 1 |

| PU-D23D-2 | PTMEG 2000 | HDI | This compound | 1 : 3 : 2 |

| PU-D23D-3 | PTMEG 2000 | HDI | This compound | 1 : 4 : 3 |

Use as a Cross-linking Agent for Various Polymeric Materials

As a convenient form of glyoxal, this compound is employed as a solubilizer and cross-linking agent for a wide range of polymers. researchgate.netscispace.comscribd.comgoogle.com Cross-linking induces significant changes in the physical properties of polymers, such as increased strength, heat resistance, and reduced solubility. The ability of glyoxal to react with various functional groups makes its stable derivative, this compound, a versatile agent in polymer chemistry. researchgate.net This application is particularly important in industries such as textiles, paper, and leather manufacturing. researchgate.netscribd.comgoogle.com

| Polymer Type | Industrial Application Area | Reference |

|---|---|---|

| Proteins (e.g., Collagen) | Leather Tanning | researchgate.netscribd.com |

| Cellulose Derivatives | Textiles (e.g., wrinkle-resistant finishes) | researchgate.netscribd.com |

| Starch | Paper Coatings | researchgate.netscribd.com |

| Hydrocolloids | Coatings, Adhesives | researchgate.netscribd.com |

| Polyacrylamide | General Polymer Chemistry | google.com |

| Polyvinyl Alcohols | General Polymer Chemistry | google.com |

Development of Novel Functional Materials Incorporating Dioxane-diol Moieties

The incorporation of cyclic moieties into polymer backbones is a recognized strategy for enhancing the thermal and mechanical properties of materials. The rigid structure of the 1,4-dioxane (B91453) ring, combined with the reactive hydroxyl groups of this compound, presents a theoretical basis for its use as a monomer in the synthesis of novel functional materials such as polyesters, polycarbonates, and polyurethanes. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant scarcity of research focused specifically on the use of this compound for these purposes.

While the broader class of dioxane derivatives and other diols are utilized in materials science, direct application and detailed studies of this compound as a monomer are not extensively documented. For instance, research exists on the synthesis of polycarbonates where 1,4-dioxane is used as a solvent for the polymerization of other diols rsc.org. Similarly, other dioxane-containing diols, such as those derived from levoglucosenone, have been explored for creating polyesters with high thermal stability acs.org. There is also research on polyurethanes that incorporate 1,3-dioxane-5,5-dimethanol, which was found to produce materials with good physical characteristics and moderate degradation levels in soil burial tests researchgate.net.

A patent has noted the application of a generic "1,4-dioxane diol derivative compound" as an additive for secondary battery electrolytes, suggesting a potential role for such structures in energy storage applications mdpi.com. However, this does not specifically name this compound or provide detailed findings on its performance in this context.

The theoretical potential for this compound in materials science remains an area for future exploration. The presence of two hydroxyl groups allows for its potential integration into polymer chains via condensation reactions. The rigidity of the dioxane ring could impart a higher glass transition temperature (Tg) to the resulting polymers compared to those made with flexible aliphatic diols.

Table of Potential Polymer Systems Incorporating this compound

| Polymer Type | Potential Co-monomer(s) | Potential Properties | Research Status |

| Polyester | Terephthaloyl chloride, Adipoyl chloride | Enhanced thermal stability, rigidity | Hypothetical |

| Polycarbonate | Phosgene, Diphenyl carbonate | Increased hardness, higher Tg | Hypothetical |

| Polyurethane | Methylene (B1212753) diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI) | Modified mechanical strength, biodegradability | Hypothetical |

Hypothetical Research Directions:

Synthesis and Characterization of Polyesters: A systematic study could involve the polycondensation of this compound with various diacyl chlorides. The resulting polyesters would need to be characterized for their molecular weight, thermal properties (Tg and melting point), and mechanical strength to assess the impact of the dioxane-diol moiety.

Development of High-Tg Polycarbonates: The synthesis of polycarbonates from this compound and a carbonate source could be investigated. The primary focus would be to determine if the incorporation of the rigid ring structure leads to materials with significantly higher glass transition temperatures suitable for applications requiring dimensional stability at elevated temperatures.

Exploration in Biodegradable Polymers: Given that the dioxane structure is related to cyclic ethers and esters, which can be susceptible to hydrolysis, research into the biodegradability of polymers containing this compound could be a valuable avenue. This would be particularly relevant for applications in packaging or biomedical devices.

Biological and Biochemical Research on 1,4 Dioxane 2,3 Diol and Its Derivatives

Enzymatic Interactions and Substrate Potential Investigations

The interaction of 1,4-Dioxane-2,3-diol and its derivatives with enzymes is a key area of investigation. The inherent chemical structure of this compound, featuring a dioxane ring with hydroxyl groups, suggests the potential for it to serve as a substrate or inhibitor for various enzymes. ontosight.ai Research into the broader class of 1,4-dioxanes indicates that these compounds can be recognized by and interact with enzymes, particularly monooxygenases. berkeley.edunih.gov

For instance, studies on the biodegradation of 1,4-dioxane (B91453) have shown that monooxygenase-expressing bacteria can transform the compound, suggesting that the dioxane ring can be a target for enzymatic action. berkeley.edunih.gov While direct enzymatic studies on this compound are not extensively documented, the known metabolic pathways of 1,4-dioxane often involve hydroxylation, a process catalyzed by monooxygenases, leading to intermediates that are further metabolized. researchgate.net The presence of hydroxyl groups on the this compound molecule itself may influence its recognition and processing by such enzymes.

Derivatives of 1,4-dioxane have been specifically designed to interact with and inhibit key enzymes in pathological processes. For example, nih.govnih.govdioxino[2,3-f]quinazoline derivatives have been synthesized and shown to be potent inhibitors of c-Met and VEGFR-2 kinases, which are crucial targets in cancer therapy. nih.gov Similarly, 1,4-dioxane-fused 4-anilinoquinazolines have been evaluated for their ability to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). nih.gov These studies underscore the potential of the 1,4-dioxane scaffold as a platform for developing specific enzyme inhibitors.

Modulation of Biological Systems

The ability of this compound and its derivatives to modulate biological systems extends beyond simple enzymatic interactions. The unique stereochemistry of this compound can be a valuable feature in its interactions with biological molecules. ontosight.ai The introduction of the 1,4-dioxane moiety into various molecular architectures can influence their pharmacokinetic and pharmacodynamic properties, leading to modulation of complex biological systems.

Research has shown that 1,4-dioxane derivatives can interact with various receptors, thereby modulating cellular signaling pathways. For example, certain 1,4-dioxane derivatives have been found to be potent antagonists of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net Others have been shown to interact with α1-adrenergic and 5-HT1A receptors, with chirality playing a significant role in their activity. nih.gov This suggests that the 1,4-dioxane nucleus can serve as a versatile scaffold for designing molecules that can selectively target and modulate specific receptor systems.

Furthermore, the biological effects of these compounds can be influenced by the nature and position of substituents on the 1,4-dioxane ring. This highlights the potential for fine-tuning the modulatory activity of these derivatives through chemical synthesis.

Exploration of Pharmacological Potential of this compound Derivatives

The pharmacological potential of derivatives of this compound has been explored in several therapeutic areas, most notably in antitumor and antimicrobial research.

Antitumor Research Applications

A significant body of research has focused on the development of 1,4-dioxane derivatives as potential anticancer agents. These compounds have been shown to exert their antitumor effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer progression.

One notable area of research involves the synthesis of nih.govnih.govdioxino[2,3-f]quinazoline derivatives as dual inhibitors of c-Met and VEGFR-2, two important targets in cancer therapy. nih.gov Several of these compounds exhibited potent inhibitory activity in the nanomolar range. nih.gov For instance, compound 7k from this series demonstrated significant in vivo antitumor activity in a hepatocellular carcinoma xenograft mouse model. nih.gov

| Compound | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |

| 7k | 12.8 | 3.5 |

| 7m | 8.9 | 2.1 |

| Data from a study on nih.govnih.govdioxino[2,3-f]quinazoline derivatives showing their inhibitory concentrations against cancer-related kinases. nih.gov |

Another class of compounds, 1,4-dioxane-fused 4-anilinoquinazolines, has been investigated as inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.gov While these compounds were generally less potent than the reference compound PD 153035 against the EGFR kinase, several derivatives, such as 2b , 2c , 2e , 2g , and 2h , showed higher inhibitory activities against the growth of the A431 tumor cell line. nih.gov

Furthermore, 4-aminoquinazoline derivatives containing a 1,3,4-thiadiazole (B1197879) group, synthesized using 1,4-dioxane as a solvent, have shown promising antiproliferative activity against various human cancer cell lines, including lung, prostate, breast, and gastric cancer. researchgate.net

Antimicrobial Activity Studies

The 1,4-dioxane scaffold has also been incorporated into molecules with potential antimicrobial properties. Research in this area has led to the development of novel compounds with activity against various bacterial and fungal strains.

For example, a series of novel 1,2,4-triazole (B32235) derivatives were synthesized, with some reactions carried out in an ethanol-dioxane mixture. researchgate.net These compounds were evaluated for their antibacterial and antifungal activity. While the specific contribution of the dioxane in the final structure is not the focus, its use in synthesis is noted. More directly, other research has focused on synthesizing novel 1,2,4-triazole compounds and evaluating their antimicrobial activity. ijper.orgresearchgate.netsapub.org

Structure-Activity Relationship Studies in Biological Contexts

Understanding the structure-activity relationships (SAR) of 1,4-dioxane derivatives is crucial for the rational design of more potent and selective therapeutic agents. Several studies have provided insights into how the chemical structure of these compounds influences their biological activity.

In the case of nih.govnih.govdioxino[2,3-f]quinazoline derivatives as c-Met and VEGFR-2 inhibitors, docking studies revealed key interactions with the kinase domains. nih.gov The SAR analysis of these analogues indicated that the nature of the substituent on the quinazoline (B50416) ring plays a critical role in their inhibitory potency. nih.gov

For the 1,4-dioxane-fused 4-anilinoquinazolines targeting EGFR kinase, the nature of the aniline (B41778) substituent was found to be a key determinant of their antiproliferative activity. nih.gov For instance, compound 2b , with a 3-chloroaniline (B41212) ring, was as potent as the reference compound against EGFR kinase and showed significantly better potency in inhibiting the growth of the A431 cell line. nih.gov

Studies on 1,4-dioxane derivatives targeting α1-adrenergic and 5-HT1A receptors have highlighted the importance of stereochemistry. nih.gov The enantiomers of certain derivatives displayed reversed selectivity for these two receptor types, and chirality also influenced their anticancer activity in human prostate cancer cells. nih.gov This underscores the importance of the three-dimensional arrangement of substituents on the 1,4-dioxane ring for specific biological interactions.

Similarly, in the development of antitubercular bis-substituted cyclam derivatives, the linker connecting the cyclam core to the pendant groups, which in some cases involved a triazole formed in a reaction using 1,4-dioxane, was found to be a key determinant of potency. acs.org The positioning of the pendant groups was shown to be more critical than the flexibility of the linker itself. acs.org

These SAR studies provide a valuable framework for the future design and optimization of 1,4-dioxane-based compounds with enhanced pharmacological properties.

Q & A

Q. What are the validated laboratory methods for synthesizing and purifying 1,4-Dioxane-2,3-diol?

Synthesis typically involves the condensation of glyoxal with ethylene glycol under acidic catalysis, as inferred from its alias Glyoxal monoethylene acetal . Post-synthesis purification often employs recrystallization from methanol due to the compound’s solubility in polar solvents (114°C melting point, methanol solubility confirmed by TCI and NIST data) . Key steps:

Q. How should researchers characterize physical and chemical stability under experimental conditions?

Stability studies should assess:

- Thermal Degradation : Monitor via thermogravimetric analysis (TGA) at temperatures >150°C.

- Hydrolytic Sensitivity : Expose to aqueous buffers (pH 2–12) and track decomposition via HPLC.

- Light Sensitivity : Conduct UV-Vis spectroscopy under controlled irradiation.

Reference NIST’s spectral data for baseline comparisons .

| Physical Properties | Value | Source |

|---|---|---|

| Melting Point | 114°C | TCI |

| Solubility (Methanol) | High | TCI |

| Molecular Weight | 120.10 g/mol | PubChem |

Advanced Research Questions

Q. What experimental strategies resolve contradictions in oxidation reaction data for this compound?

Discrepancies in reactivity (e.g., variable aldehyde/carboxylic acid yields) may stem from:

- Reaction Mechanism Ambiguity : Use isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation pathways.

- Catalyst Effects : Compare homogeneous (e.g., TEMPO) vs. heterogeneous catalysts (e.g., metal oxides).

- Data Validation : Apply EPA’s tiered framework for data quality assessment (e.g., reliability scores for kinetic studies) .

Q. How can computational modeling predict environmental fate and toxicity?

Integrate:

- QSAR Models : Predict biodegradation pathways using EPA protocols when experimental data is limited .

- Molecular Dynamics Simulations : Parameterize with NIST’s structural data to assess aqueous solubility and partition coefficients .

- Validation : Cross-check with microcosm studies (soil/water systems) to confirm half-life predictions.

Q. What challenges arise in using this compound as a monomer for biodegradable polymers?

Challenges include:

- Stereochemical Control : Optimize ring-opening polymerization (ROP) conditions to avoid racemization (analogous to lactide polymerization in ) .

- Side Reactions : Suppress etherification byproducts via anhydrous reaction environments.

- Catalyst Selection : Screen enzymatic vs. metal-based catalysts (e.g., Sn(Oct)₂) for efficiency.

Methodological Notes

- Data Contradiction Analysis : Follow EPA’s systematic review protocol: classify studies by reliability (high/low), reconcile outliers via meta-analysis, and prioritize peer-reviewed data .

- Toxicity Screening : While direct data is limited, structural analogs (e.g., 1,4-dioxane) suggest prioritizing liver/kidney function assays in vivo .

Retrosynthesis Analysis